molecular formula C12H10N2O4 B1678866 Nifurpirinol CAS No. 13411-16-0

Nifurpirinol

Cat. No. B1678866
CAS RN: 13411-16-0
M. Wt: 246.22 g/mol
InChI Key: JQKHJQJVKRFMCO-SNAWJCMRSA-N
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Description

Nifurpirinol is a compound that belongs to the class of organic compounds known as nitrofurans . These are compounds containing a furan ring which bears a nitro group . It has been widely used as an antibacterial drug against diseases of fish .


Molecular Structure Analysis

The molecular structure of Nifurpirinol is characterized by a furan ring which bears a nitro group . The chemical formula is C12H10N2O4, and it has an average mass of 246.219 and a monoisotopic mass of 246.06406 .


Physical And Chemical Properties Analysis

Nifurpirinol has a density of 1.4±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 67.0±0.3 cm3, and it has a molar volume of 174.3±3.0 cm3 .

Scientific Research Applications

Enhanced Cell Ablation in Zebrafish Models

Nifurpirinol has been identified as a more potent and reliable substrate compared to metronidazole for nitroreductase-mediated cell ablations in zebrafish models, an animal with notable regenerative capabilities. This finding is significant because it provides a more efficient and consistent method for targeted ablation of various cell types in zebrafish, which is crucial for studying regeneration. The study confirmed that nifurpirinol could induce robust and reliable ablations at concentrations significantly lower than metronidazole, making it an excellent tool for studying regeneration and possibly other biological processes in zebrafish models (Bergemann et al., 2018).

Detection in Aquatic Products

Nifurpirinol, along with other nitrofurans, has been a target in the development of analytical methods for detecting drug residues in shellfish and fish. One such study developed and validated a liquid chromatography-based method coupled to tandem mass spectrometry to measure levels of nifurpirinol and other nitrofurans in aquatic products. This advancement is crucial for food safety, ensuring that the illegal use of nitrofurans in aquaculture does not lead to contaminated products reaching consumers (Yuan et al., 2020).

Comprehensive Residue Analysis

Further emphasizing its relevance in food safety, nifurpirinol has been included in comprehensive methods for determining nitrofuran and chloramphenicol residues in various animal-based food products. The development of such methods, which also use ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry, is crucial for the accurate detection and quantification of these substances, ensuring compliance with food safety standards and protecting consumer health (Kaufmann et al., 2015).

Safety And Hazards

Nifurpirinol is classified as an eye irritant (Category 2A), and it causes serious eye irritation . It’s recommended to wear personal protective equipment when handling it, and to avoid dust formation, breathing dust, and contact with skin, eyes, and clothing .

Future Directions

Nifurpirinol has been shown to be a remarkably effective prodrug for inducing an FSGS-like phenotype in zebrafish larvae, making it well-suited for high-content drug screening . This could aid in the identification of potential candidates for FSGS treatment . Another study demonstrated that Nifurpirinol serves as a potent prodrug for the bacterial nitroreductase, working at low concentrations .

properties

IUPAC Name

[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-8-10-3-1-2-9(13-10)4-5-11-6-7-12(18-11)14(16)17/h1-7,15H,8H2/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKHJQJVKRFMCO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860116
Record name {6-[(E)-2-(5-Nitrofuran-2-yl)ethenyl]pyridin-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifurpirinol

CAS RN

13411-16-0
Record name Nifurpirinol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurpirinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifurpirinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFURPIRINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O5A98XY8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
539
Citations
Y TAKASE, S NAKAMURA, M ISHIYAMA… - Chemical and …, 1973 - jstage.jst.go.jp
… The most sensitive to nifurpirinol was DNA synthesis among the syntheses tested. The … be a mechanismof antibacterial action of nifurpirinol. Nifurpirinol is a nitrofuran derivative which is …
Number of citations: 2 www.jstage.jst.go.jp
Y Nakamura, H Fukushima, I Tomita, I Kimura - Mutation Research Letters, 1982 - Elsevier
Nifurpirinol, 6-hydroxymethyl-2-[2-(5-nitro-2-furyl)vinyl]pyridine, which has been widely used as an antibacterial drug against diseases of fish, was found to be a potent mutagen. The …
Number of citations: 7 www.sciencedirect.com
AJ Ross - The Progressive Fish-Culturist, 1972 - Taylor & Francis
METHOD Serial tube dilution tests were done to deter-mine sensitivity. Ten milligrams of nifurpirinol were dissolved in 0.5 milliliter of dimethyl sulfoxide. This was added to 79.5 milliliters …
Number of citations: 15 www.tandfonline.com
D Bergemann, L Massoz, J Bourdouxhe… - Wound Repair and …, 2018 - Wiley Online Library
… Herein, we present nifurpirinol, another nitroaromatic antibiotic, as … We show that nifurpirinol induces robust and reliable ablations … We confirmed the efficiency of nifurpirinol in triggering …
Number of citations: 35 onlinelibrary.wiley.com
DA Conroy, C Vasquez, J Morales - Journal of fish diseases, 1980 - Wiley Online Library
… to a concentration of 5 ppm nifurpirinol for a 5-min period in … nifurpirinol. In the second experiment 25 specimens of each species were exposed to a concentration of 2 ppm nifurpirinol …
Number of citations: 1 onlinelibrary.wiley.com
AJ Mitchell, JM Grizzle, JA Plumb - Journal of Fish Diseases, 1978 - Wiley Online Library
Skin lesions developed on channel catfish, Ictalurus punctatus, exposed to 0‐5 mg/1 Furanace for 4 or 14 days. Lesions developed 3 days after the 4‐day exposure and on the eleventh …
Number of citations: 19 onlinelibrary.wiley.com
CT Tamse, RQ Gacutan… - Bulletin of environmental …, 1995 - repository.seafdec.org
The need for a chemotherapeutant used specifically for fish disease became increasingly apparent with intensive fish culture practices, and with the possibility of bacterial resistance …
Number of citations: 25 repository.seafdec.org
K OTSUKA, K HORIBE, A SUGITANI… - Food Hygiene and …, 1982 - jstage.jst.go.jp
A method is described for the quantitative determination of nifurpirinol(NFP) in fish by high performance liquid chromatography. Samples were mixed with anhydrous sodium sulfate and …
Number of citations: 1 www.jstage.jst.go.jp
DF Amend - 1972 - books.google.com
Nifurpirinol (NFP), also know by code name P-7138, was tested for control of furunculosis, myxobacterioses, and vibriosis, and for effects on rainbow trout, coho, and chinook salmon …
Number of citations: 15 books.google.com
CJ Kennedy, KA Gill, PJ Walsh - Journal of Fish Diseases, 1990 - Wiley Online Library
… an intraperitoneal injection of nifurpirinol was significantly … nifurpirinol, the present authors would have expected to see an increase in its activity through induction. Obviously, nifurpirinol …
Number of citations: 6 onlinelibrary.wiley.com

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